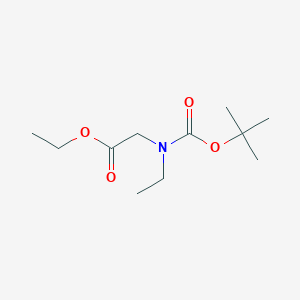
1-methyl-3-octadecylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
This compound is a type of ionic liquid, which are known for their unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties suggest that the compound could interact with a wide range of biological targets.
Mode of Action
Ionic liquids are known to interact with biological systems in various ways, including disrupting cell membranes, denaturing proteins, and altering enzyme activity . The exact interactions would depend on the specific biological target and the environmental conditions.
Biochemical Pathways
Given the broad potential for interaction with biological systems, it’s plausible that this compound could influence multiple pathways, particularly those involving membrane integrity and protein function .
Pharmacokinetics
As an ionic liquid, it’s likely to have low volatility and high thermal stability . These properties could influence its bioavailability and distribution within the body.
Result of Action
Based on the properties of ionic liquids, potential effects could include disruption of cell membranes, denaturation of proteins, and alteration of enzyme activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octadecylimidazolium Tetrafluoroborate. Factors such as temperature, pH, and the presence of other solutes could affect the compound’s solubility, stability, and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-octadecylimidazolium tetrafluoroborate typically involves the reaction of 1-methylimidazole with octadecyl bromide to form 1-methyl-3-octadecylimidazolium bromide. This intermediate is then reacted with sodium tetrafluoroborate to yield the final product . The reaction conditions often include:
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Solvent: Common solvents include acetonitrile or ethanol.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or Continuous Reactors: Depending on the production scale.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octadecylimidazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions are less common for this compound.
Substitution: The imidazolium ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often conducted in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium derivatives with additional functional groups.
Scientific Research Applications
1-Methyl-3-octadecylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-octylimidazolium tetrafluoroborate: Similar structure but with a shorter alkyl chain.
1-Butyl-3-methylimidazolium tetrafluoroborate: Another imidazolium-based ionic liquid with different alkyl groups.
1-Decyl-3-methylimidazolium tetrafluoroborate: Features a decyl group instead of an octadecyl group.
Uniqueness
1-Methyl-3-octadecylimidazolium tetrafluoroborate is unique due to its long octadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and makes it suitable for specific applications where longer alkyl chains are advantageous .
Properties
IUPAC Name |
1-methyl-3-octadecylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3,4)5/h20-22H,3-19H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMHTCTYQGVABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)













